Tributyltin oleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

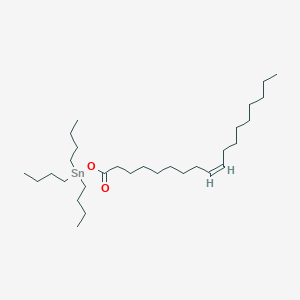

Tributyltin oleate (TBTO) is an organotin compound that has been widely used as a biocide in antifouling paints. It is a potent inhibitor of marine biofouling organisms, but its use has been restricted due to its toxic effects on non-target organisms. TBTO has been extensively studied for its potential applications in various fields, including agriculture, medicine, and polymer chemistry.

Wissenschaftliche Forschungsanwendungen

Tributyltin oleate has been used in various scientific research applications, including marine biology, agriculture, and medicine. In marine biology, Tributyltin oleate has been used as a biocide to prevent the growth of marine organisms on submerged surfaces. In agriculture, Tributyltin oleate has been used as a fungicide and herbicide to control plant diseases and weeds. In medicine, Tributyltin oleate has been studied for its potential applications as an antitumor agent and as a treatment for autoimmune diseases.

Wirkmechanismus

Tributyltin oleate exerts its toxic effects by disrupting cellular function. It binds to sulfhydryl groups on proteins, leading to the inhibition of enzyme activity and the disruption of cellular signaling pathways. Tributyltin oleate also disrupts cellular membranes, leading to the leakage of cellular contents and the disruption of ion gradients.

Biochemische Und Physiologische Effekte

Tributyltin oleate has been shown to have a wide range of biochemical and physiological effects, including oxidative stress, immune system dysfunction, and reproductive toxicity. It has been shown to induce the production of reactive oxygen species, leading to oxidative stress and cellular damage. Tributyltin oleate has also been shown to suppress immune system function, leading to increased susceptibility to infections. In addition, Tributyltin oleate has been shown to have reproductive toxicity, leading to decreased fertility and developmental abnormalities.

Vorteile Und Einschränkungen Für Laborexperimente

Tributyltin oleate has several advantages for use in laboratory experiments. It is a potent inhibitor of marine biofouling organisms, making it a useful tool for studying marine biology. It is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, Tributyltin oleate has several limitations for use in laboratory experiments. Its toxicity to non-target organisms limits its use in certain applications, and its potential for environmental contamination raises ethical concerns.

Zukünftige Richtungen

There are several future directions for research on Tributyltin oleate. One area of research is the development of safer and more effective alternatives to Tributyltin oleate for use in antifouling paints. Another area of research is the development of Tributyltin oleate-based drugs for the treatment of autoimmune diseases and cancer. Finally, research on the environmental impact of Tributyltin oleate and its potential for bioremediation is also an important area of future research.

Conclusion:

Tributyltin oleate is a potent organotin compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While Tributyltin oleate has several advantages for use in laboratory experiments, its toxicity to non-target organisms and potential for environmental contamination raise ethical concerns. Future research on Tributyltin oleate will focus on developing safer and more effective alternatives and exploring its potential for bioremediation.

Synthesemethoden

Tributyltin oleate can be synthesized by the reaction of tributyltin chloride with oleic acid in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or column chromatography. The purity of the product can be determined by various analytical techniques, including gas chromatography and nuclear magnetic resonance spectroscopy.

Eigenschaften

CAS-Nummer |

17702-84-0 |

|---|---|

Produktname |

Tributyltin oleate |

Molekularformel |

C30H60O2Sn |

Molekulargewicht |

571.5 g/mol |

IUPAC-Name |

tributylstannyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-3-4-2;/h9-10H,2-8,11-17H2,1H3,(H,19,20);3*1,3-4H2,2H3;/q;;;;+1/p-1/b10-9-;;;; |

InChI-Schlüssel |

VAFVPAKNJFBOFX-HKIWRJGFSA-M |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |

Andere CAS-Nummern |

17702-84-0 3090-35-5 |

Piktogramme |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyme |

octadec-9-enoic acid, tributyltin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.